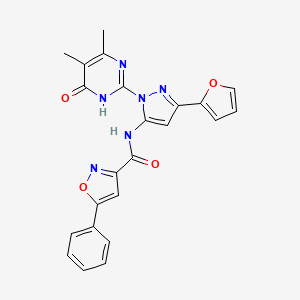

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. For instance, in one study, the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yielded a parent sulfonamide molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives . This method could potentially be adapted for the synthesis of "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of sulfonamide derivatives can be studied using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as computational methods like DFT calculations . These techniques help in understanding the electronic transitions, vibrational wavenumbers, and chemical shifts associated with the compound's structure. Hirshfeld surface analysis and NBO investigations can also provide insights into intermolecular interactions and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a range of substrates, including diketones and aromatic amines . The reactivity of "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide" could be explored in similar chlorination reactions or other transformations relevant to its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be influenced by their structure. For instance, poor water solubility has been reported for certain sulfonamide compounds, which necessitates further chemical modifications to optimize their pharmacological properties . The compound may also exhibit specific physical and chemical properties that could be analyzed through experimental studies and computational predictions .

Case Studies

While no direct case studies on "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide" are provided, the papers discuss various applications of sulfonamide derivatives. For example, some derivatives have shown inhibitory activity against acetylcholinesterase, which is relevant for Alzheimer's disease treatment . Others have been investigated for their anticancer properties and as inhibitors of the HIF-1 pathway in cancer models . These studies could serve as a basis for exploring the potential applications of the compound .

科学的研究の応用

Photodynamic Therapy for Cancer

A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activities

Research by Zareef et al. (2007) on novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, including synthesis and evaluation for antifungal and anti-HIV activities, indicates the potential use of these compounds in developing new therapeutic agents (Zareef et al., 2007).

Antitumor Activity

Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, for their antitumor activity. These compounds showed potential as cell cycle inhibitors in cancer treatment, with some advancing to clinical trials (Owa et al., 2002).

Anticancer Agents Development

Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, evaluated for anticancer effect on various cancer cell lines. Among these, certain compounds exhibited high anticancer potential, particularly against human gastric and colorectal adenocarcinomas, suggesting their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. The study involved quantum chemical calculations and molecular dynamics simulations, indicating that these compounds can effectively inhibit corrosion, providing a basis for developing new corrosion inhibitors (Kaya et al., 2016).

特性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S2/c1-10-7-11(5-6-12(10)18-3)20(16,17)14-8-13(2,15)9-19-4/h5-7,14-15H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJFJCFLEPRXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CSC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)